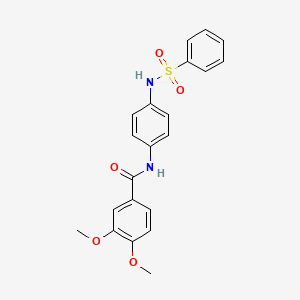
N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide” is a complex organic molecule. It likely contains aromatic rings given the presence of “benzene” in the name, and the “sulfonamidophenyl” and “dimethoxybenzamide” groups suggest the presence of sulfur, nitrogen, and oxygen atoms .
Molecular Structure Analysis
While the exact structure of “this compound” is not available, related compounds contain multiple bonds, aromatic bonds, and several ring structures .Mécanisme D'action
N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide exerts its effects by binding to specific proteins involved in various cellular processes. For example, this compound has been shown to bind to the protein Hsp90, which is involved in cell proliferation and survival. By binding to Hsp90, this compound inhibits its function and leads to the inhibition of cancer cell growth. This compound has also been shown to bind to the protein PARP-1, which is involved in DNA repair. By inhibiting PARP-1, this compound can sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and survival by targeting specific proteins involved in these processes. In neurons, this compound protects against oxidative stress and inflammation by activating specific pathways involved in neuroprotection. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is available in high purity and yield. This compound has also been shown to have high specificity and potency for its target proteins. However, there are also limitations to using this compound in laboratory experiments. For example, this compound may have off-target effects that could lead to unintended consequences. Additionally, this compound may not be effective in all types of cancer or diseases.
Orientations Futures
There are several future directions for the study of N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide. One direction is to further investigate its mechanism of action and identify additional target proteins. Another direction is to develop new derivatives of this compound that have improved specificity and potency for its target proteins. Additionally, this compound could be studied for its potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Finally, this compound could be used as a tool to study the role of specific proteins in various cellular processes.
Méthodes De Synthèse
N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzoic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method yields this compound in high purity and yield.
Applications De Recherche Scientifique
N-(4-benzenesulfonamidophenyl)-3,4-dimethoxybenzamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroprotection. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target specific proteins in various diseases. In neuroprotection, this compound has been shown to protect neurons from damage caused by oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-[4-(benzenesulfonamido)phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-27-19-13-8-15(14-20(19)28-2)21(24)22-16-9-11-17(12-10-16)23-29(25,26)18-6-4-3-5-7-18/h3-14,23H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYONCVKRTHZIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

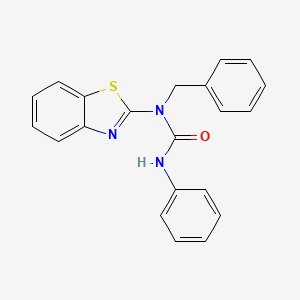
![Ethyl 2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2898779.png)
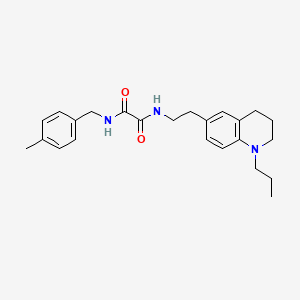
![Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate](/img/structure/B2898781.png)
![2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2898782.png)
![N-(4-fluorobenzyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2898783.png)
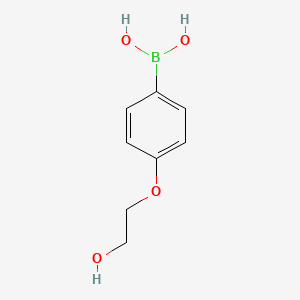
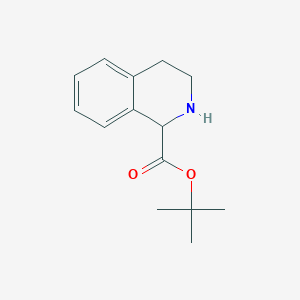
![7-(cyclopropylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2898788.png)
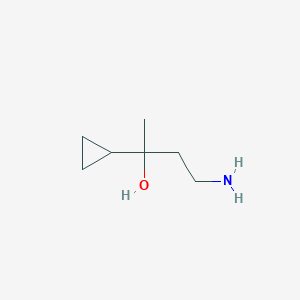
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2898791.png)
![(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2898794.png)
![(S)-tert-butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B2898795.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2898796.png)